molecular formula C31H50N2O7S B8179980 N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoyl]oxymethyl]phenyl]acetic acid

N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoyl]oxymethyl]phenyl]acetic acid

Cat. No.: B8179980
M. Wt: 594.8 g/mol
InChI Key: BFTGFQLQKQKTCP-ULBWMJEASA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoyl]oxymethyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO7S.C12H23N/c1-19(2,3)27-18(24)20-15(9-10-28(4)25)17(23)26-12-14-7-5-13(6-8-14)11-16(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,15H,9-12H2,1-4H3,(H,20,24)(H,21,22);11-13H,1-10H2/t15-,28?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTGFQLQKQKTCP-ULBWMJEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)OCC1=CC=C(C=C1)CC(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCS(=O)C)C(=O)OCC1=CC=C(C=C1)CC(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50N2O7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoyl]oxymethyl]phenyl]acetic acid typically involves the protection of the amino group of methionine with a tert-butoxycarbonyl (Boc) group. The oxidation of methionine to methionine sulfoxide is achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The final product is obtained by coupling the Boc-protected methionine sulfoxide with dicyclohexylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoyl]oxymethyl]phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoyl]oxymethyl]phenyl]acetic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoyl]oxymethyl]phenyl]acetic acid involves its incorporation into peptides and proteins. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in further reactions, allowing for the formation of peptide bonds and the study of protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoyl]oxymethyl]phenyl]acetic acid is unique due to the presence of the sulfoxide group, which imparts different chemical properties and reactivity compared to its non-oxidized counterparts. This makes it particularly useful in studying oxidative stress and protein oxidation .

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